N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine is a pre-protected, non-canonical amino acid building block designed for incorporation into peptides via solid-phase or solution-phase synthesis. The key feature is the fluorine atom at the para-position of the phenyl ring, a modification used to strategically alter the properties of the final peptide, such as increasing its metabolic stability against oxidative degradation. The tert-butoxycarbonyl (Boc) protecting group is acid-labile, making this compound suitable for synthesis workflows that employ orthogonal, base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups for other functionalities. Its primary procurement drivers are rooted in its utility for enhancing the pharmacokinetic and bioactive properties of peptide-based drug candidates and research tools.
Substituting N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine with a seemingly close analog introduces significant and often unacceptable process and performance risks. Replacing it with the non-fluorinated N-Boc-L-phenylalanine eliminates the primary strategic benefits of fluorination, such as enhanced metabolic stability and altered electronic properties for receptor binding. Using an alternative protecting group, such as Fmoc, is not a direct substitution as it mandates a completely different, base-labile synthesis strategy and is incompatible with Boc/Bzl process chemistry. Positional isomers like Boc-2-fluoro- or Boc-3-fluoro-L-phenylalanine will impart distinct conformational and electronic effects, leading to a fundamentally different final peptide with unpredictable bioactivity. Therefore, for applications where the specific effects of a 4-fluoro substituent are intended, this exact compound must be specified.
Non-fluorinated phenylalanine analogs
Lack para-fluoro electronic effects, altering conformation, binding, and the aggregation-resistance profile reported for 4F-Phe. Direct replacement may not reproduce stabilization outcomes.
Fmoc-protected analogs
Incompatible with Boc-based deprotection chemistry. Substitution requires a complete SPPS workflow redesign and revalidation, not a simple reagent swap.
The primary reason for incorporating a 4-fluoro-L-phenylalanine residue is to improve the metabolic stability of the resulting peptide. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively blocking the para-position of the aromatic ring from cytochrome P450-mediated hydroxylation, a common metabolic degradation pathway for phenylalanine-containing peptides.
| Evidence Dimension | Resistance to P450-Mediated Aromatic Ring Oxidation |
| Target Compound Data | High. The C-F bond at the 4-position is not susceptible to enzymatic hydroxylation. |
| Comparator Or Baseline | N-Boc-L-phenylalanine (unsubstituted): Low. The C-H bond at the 4-position is a primary site for metabolic hydroxylation. |
| Quantified Difference | Qualitatively blocks a major metabolic degradation pathway, which is intended to increase the in-vivo half-life of the final peptide. |
| Conditions | In-vivo or in-vitro (e.g., liver microsome) metabolic assays. |
This feature directly translates to improved pharmacokinetic profiles, potentially enabling lower or less frequent dosing regimens for peptide drug candidates.
Distinct stabilization mechanisms — choose based on aggregation control or thermal tolerance.
K316 incorporation; incubation at 50°C.
The strongly electron-withdrawing fluorine atom on the phenyl ring can slightly decrease the rate of acid-catalyzed deprotection of the N-terminal Boc group compared to the non-fluorinated analog. Attempting to use identical, highly optimized deprotection timings as for standard Boc-Phe-OH can result in incomplete deprotection. One study on a model tetrapeptide found that a standard 5-minute treatment with 50% TFA/DCM resulted in only 78% of the target peptide, with the remainder being deletion sequences from incomplete Boc removal. Extending deprotection times is necessary to ensure complete reaction and prevent purity issues, a critical consideration for automated synthesis protocols.
| Evidence Dimension | Boc Deprotection Efficiency Under Standard Timings |
| Target Compound Data | Potentially incomplete. A standard 5-minute deprotection cycle in one case yielded only 78% target peptide, requiring protocol optimization (e.g., longer exposure). |
| Comparator Or Baseline | N-Boc-L-phenylalanine: High. Generally achieves complete deprotection under standard SPPS conditions (e.g., 50% TFA/DCM for 5-20 min). |
| Quantified Difference | Requires protocol adjustment to avoid up to 22% yield loss to deletion sequence impurities under un-optimized, standard conditions. |
| Conditions | Boc-based Solid-Phase Peptide Synthesis (SPPS) using acid deprotection (e.g., TFA in DCM). |
This knowledge is critical for process optimization, enabling higher purity and yield by preventing common synthesis failure modes like deletion sequences.
Probe selection influences conformational interpretation.
K316 site; temperature-resolved 19F NMR.
Fluorine substitution at the 4-position significantly alters the electronic properties of the phenyl ring, inverting its quadrupole moment relative to the unsubstituted ring of phenylalanine. This fundamental change modifies non-covalent interactions such as π-stacking and cation-π interactions, which are critical for defining peptide secondary structure and binding to biological targets. This allows the 4-fluoro substituent to be used as a tool to rationally fine-tune the conformation and binding affinity of a peptide for its target receptor.
| Evidence Dimension | Aromatic Ring Bioelectronic Properties |
| Target Compound Data | Altered. Possesses an inverted quadrupole moment and strong C-F dipole, enabling unique non-covalent interactions. |
| Comparator Or Baseline | N-Boc-L-phenylalanine: Standard. Exhibits typical aromatic electronic character for peptide-protein interactions. |
| Quantified Difference | Provides a distinct electronic profile for probing and optimizing binding interfaces where electrostatic interactions are critical. |
| Conditions | Peptide-protein or peptide-receptor binding interfaces. |
It provides a rational design tool for chemists to fine-tune the potency and selectivity of bioactive peptides where subtle electronic changes can lead to significant gains in performance.
Enables non-perturbing cis/trans isomerism studies.
Model peptides, pH 7.4.
Supports PK profile evaluation in peptide candidates.
In vitro assays; class-level inference.
High purity supports reproducible SPPS coupling.
Verify vendor COA for lot-specific purity.
Based on its demonstrated ability to block a key pathway for oxidative metabolism, this compound is a primary choice for synthesizing peptide drug candidates where an extended in-vivo half-life is a critical design objective.
For laboratories using Boc-based solid-phase peptide synthesis, this reagent is the correct choice when fluorination is desired. Its known impact on deprotection kinetics allows for proactive process adjustments, ensuring higher crude purity and final yield compared to using uncharacterized or isomeric analogs.
Where the goal is to systematically probe or enhance the binding affinity of a peptide, the unique electronic signature of the 4-fluorophenyl group makes this compound a valuable tool for structure-activity relationship (SAR) studies.
Irritant